molecular formula C20H19ClN4 B3029835 Basic Violet 8 CAS No. 8004-94-2

Basic Violet 8

Cat. No.: B3029835
CAS No.: 8004-94-2
M. Wt: 350.8 g/mol
InChI Key: SQHWUYVHKRVCMD-UHFFFAOYSA-N
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Description

Basic Violet 8, also known as Crystal Violet or Gentian Violet, is a synthetic dye with the chemical formula C25H30ClN3. It is widely used in various applications, including as a biological stain, a pH indicator, and an antiseptic. The compound is known for its vibrant violet color and its ability to bind to biological tissues, making it useful in both scientific research and medical applications .

Mechanism of Action

Target of Action

Safranin Bluish, also known as Safranine 8B, Safranine 6B, 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride, or Methylene Violet BN, is primarily used as a biological stain in histology and cytology . Its primary targets are the cell nuclei, chromosomes, and certain cell walls .

Mode of Action

Safranin Bluish interacts with its targets by staining them. In the Gram staining protocol, it is used as a counterstain, coloring cell nuclei red . This staining is a result of the interaction between the dye and the cellular components, particularly the nucleic acids within the cell nuclei .

Biochemical Pathways

It is known that the staining process involves the binding of the dye to nucleic acids within the cell, which may affect the biochemical pathways involving these molecules .

Pharmacokinetics

Its solubility in water and ethanol suggests that it could be readily absorbed and distributed if it were to be administered .

Result of Action

The primary result of Safranin Bluish’s action is the staining of certain cellular components. In Gram staining, it stains cell nuclei red, allowing for the differentiation of Gram-positive and Gram-negative bacteria . In plant tissues, Safranin O appears brilliant red in chromosomes, nuclei, lignified, suberized, or cutinized cell walls .

Action Environment

The action of Safranin Bluish can be influenced by various environmental factors. For instance, the staining intensity can be affected by the pH of the environment . Additionally, the staining process requires the presence of an aqueous or ethanol solution, suggesting that the compound’s action, efficacy, and stability could be influenced by the solvent used .

Biochemical Analysis

Biochemical Properties

Safranin bluish plays a significant role in biochemical reactions, particularly as a redox indicator and a staining agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, Safranin bluish is known to interact with mitochondrial membranes, where it acts as an electron transfer mediator in potentiometric titrations . This interaction is crucial for determining membrane potentials and studying electron transfer processes in bioenergetics. Additionally, Safranin bluish binds to nucleic acids and proteins, facilitating the visualization of cellular structures under a microscope .

Cellular Effects

Safranin bluish has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Safranin bluish is used to stain cell nuclei, which helps in identifying and studying cellular structures and functions . It can also impact mitochondrial function by altering membrane potentials, which in turn affects cellular respiration and energy production . These effects make Safranin bluish a valuable tool in cell biology and pathology research.

Molecular Mechanism

The molecular mechanism of action of Safranin bluish involves its interaction with biomolecules and cellular structures. At the molecular level, Safranin bluish binds to nucleic acids and proteins, facilitating their visualization under a microscope . It also acts as an electron transfer mediator, participating in redox reactions within the cell . This compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. For instance, its interaction with mitochondrial membranes affects the electron transport chain, which is essential for ATP production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Safranin bluish can change over time. The stability and degradation of this compound are important factors to consider. Safranin bluish is generally stable under standard laboratory conditions, but its effectiveness can diminish over extended periods or under harsh conditions . Long-term studies have shown that Safranin bluish can have lasting effects on cellular function, particularly in terms of mitochondrial activity and membrane potential measurements . These temporal effects are crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of Safranin bluish vary with different dosages in animal models. At low doses, Safranin bluish is generally non-toxic and can be used safely for staining and biochemical assays . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. These dosage effects are important for determining safe and effective usage in research.

Metabolic Pathways

Safranin bluish is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in redox reactions, acting as an electron transfer mediator in the electron transport chain . This interaction is crucial for maintaining cellular respiration and energy production. Additionally, Safranin bluish can influence metabolic flux and metabolite levels by affecting enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Safranin bluish within cells and tissues are mediated by specific transporters and binding proteins. Safranin bluish is known to accumulate in mitochondria, where it interacts with membrane proteins and participates in electron transfer reactions . It is also distributed throughout the cytoplasm and can bind to nucleic acids and other cellular components . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

Safranin bluish exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in mitochondria, where it affects membrane potentials and participates in redox reactions . Additionally, Safranin bluish can be found in the nucleus, where it binds to nucleic acids and facilitates the visualization of chromosomal structures . The subcellular localization of Safranin bluish is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Violet 8 is synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an oxidizing agent. The reaction typically involves the following steps:

    Condensation Reaction: Dimethylaniline reacts with benzaldehyde to form leuco base.

    Oxidation: The leuco base is then oxidized to form the final dye product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Basic Violet 8 undergoes various chemical reactions, including:

    Oxidation: The dye can be further oxidized under strong oxidizing conditions.

    Reduction: this compound can be reduced to its leuco form using reducing agents like sodium dithionite.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, lead dioxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

Basic Violet 8 has a wide range of applications in scientific research:

    Biological Staining: Used as a stain in microbiology to differentiate bacterial species in Gram staining.

    pH Indicator: Employed as a pH indicator in various chemical reactions.

    Antiseptic: Used in medicine as an antiseptic for treating fungal and bacterial infections.

    Histology: Applied in histological staining to visualize cellular components.

    Industrial Dye: Utilized in the textile industry for dyeing fabrics

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another synthetic dye used in biological staining and as a medication.

    Safranin: A biological stain used in histology and microbiology.

    Malachite Green: A dye used in aquaculture and as a biological stain.

Uniqueness

Basic Violet 8 is unique due to its strong binding affinity to DNA and its broad-spectrum antimicrobial properties. Unlike some other dyes, it is effective against both gram-positive and gram-negative bacteria, as well as fungi .

Properties

IUPAC Name

2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWUYVHKRVCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-56-9, 8004-94-2
Record name Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1)
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Record name Safranin bluish
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Record name Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1)
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Record name Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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